molecular formula C9H14O2 B3112827 4-(Allyloxy)cyclohexanone CAS No. 192870-66-9

4-(Allyloxy)cyclohexanone

Cat. No.: B3112827
CAS No.: 192870-66-9
M. Wt: 154.21 g/mol
InChI Key: BYBNHCSABOQBMF-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of Cyclohexanone (B45756) Derivatives in Organic Chemistry

The cyclohexanone framework is a cornerstone of organic chemistry, with its history stretching back to the late 19th century. redalyc.org Early investigations into the nature of cyclic compounds laid the groundwork for understanding the structure and reactivity of these six-membered rings. nih.gov Cyclohexanone itself is a high-volume industrial chemical, primarily serving as a key intermediate in the production of nylon. chemicalbook.comwikipedia.org

Beyond its industrial importance, the cyclohexanone scaffold is a prevalent feature in a vast array of natural products and pharmaceutically active molecules. Its conformational flexibility, existing primarily in a stable chair conformation, allows for precise three-dimensional arrangements of substituents, which is crucial for biological activity. nih.gov The carbonyl group imparts significant reactivity, enabling a wide range of chemical transformations such as aldol (B89426) condensations, enolate alkylations, and various cycloadditions. sioc-journal.cn This versatility has made functionalized cyclohexanones invaluable building blocks in the total synthesis of complex natural products and in the development of new therapeutic agents. beilstein-journals.org The synthesis of functionalized cyclohexanones is a mature field of study, with numerous methods developed to introduce substituents at various positions on the ring with high levels of stereocontrol. nih.govacs.org

Importance of Allyloxy Functionality in Advanced Chemical Transformations

The allyloxy group, characterized by the presence of a vinyl group adjacent to an ether linkage, is a highly versatile functional handle in organic synthesis. fiveable.mefiveable.me Its primary role has often been as a protecting group for alcohols. organic-chemistry.org Allyl ethers are stable under a variety of reaction conditions, including both acidic and basic environments, which allows for selective manipulation of other functional groups within a molecule. organic-chemistry.org Furthermore, they can be readily cleaved under mild and specific conditions, often using transition metal catalysts, which adds to their utility in complex multi-step syntheses. organic-chemistry.org

Beyond its role as a protecting group, the allyloxy moiety can participate directly in a range of powerful chemical transformations. The double bond can undergo various addition reactions, and the entire group can be involved in sigmatropic rearrangements, such as the Claisen rearrangement, to form new carbon-carbon bonds. redalyc.orgfiveable.me The reactivity of the allyloxy group has been harnessed in the synthesis of polymers, natural products, and other complex organic molecules. researchgate.netbolivianchemistryjournal.org

Overview of Research Trajectories for 4-(Allyloxy)cyclohexanone Systems

While the individual chemistries of cyclohexanones and allyl ethers are well-established, specific research focused solely on this compound is limited. Its existence is confirmed by its commercial availability from several chemical suppliers and its assigned CAS number, 192870-66-9. bldpharm.comsigmaaldrich.comnetascientific.comabcr.com However, a deep dive into the scientific literature reveals a scarcity of dedicated studies on its synthesis, reactivity, and applications.

Therefore, the research trajectories for this compound systems are largely projective, based on the known reactivity of its constituent functional groups. Potential areas of investigation would likely include its use as a bifunctional building block. The ketone functionality could be used for chain extension or ring formation, while the allyloxy group could be leveraged for subsequent modifications. For instance, the allyl group could be isomerized and hydrolyzed to reveal a hydroxyl group, or it could participate in cross-coupling reactions.

Given the prevalence of substituted cyclohexanones in medicinal chemistry, another logical research direction would be the exploration of this compound derivatives as potential pharmacophores. The combination of the cyclic ketone and the flexible ether linkage could lead to compounds with interesting biological activities. Furthermore, the ability to functionalize the allyl group could be used to attach these molecules to other scaffolds or to introduce reporter groups for biological studies.

Interactive Data Table: Physicochemical Properties of Parent Scaffolds

PropertyCyclohexanoneCyclohexanol
Molecular Formula C6H10O chemicalbook.comC6H12O nih.gov
Molar Mass 98.15 g/mol chemicalbook.com100.16 g/mol nih.gov
Appearance Colorless to light yellow oily liquid chemicalbook.comColorless liquid or sticky solid nih.gov
Boiling Point 155.6 °C chemicalbook.com160.9 °C
Melting Point -47 °C chemicalbook.com25.9 °C
Density 0.948 g/cm³ chemicalbook.com0.962 g/cm³ nih.gov
Solubility in Water Slightly soluble wikipedia.orgSparingly soluble

Interactive Data Table: Spectroscopic Data of Parent Scaffolds

The expected spectroscopic features of this compound can be inferred from the characteristic absorbances of cyclohexanones and allylic ethers.

Spectroscopic TechniqueCyclohexanoneAllyl Ethers (General)
IR Spectroscopy (C=O stretch) ~1715 cm⁻¹ pressbooks.pubN/A
IR Spectroscopy (C-O-C stretch) N/A~1100 cm⁻¹
¹H NMR (α-protons to C=O) ~2.2-2.4 ppmN/A
¹H NMR (allylic protons) N/A~4.0-4.5 ppm (O-CH₂)
¹³C NMR (C=O) ~210 ppmN/A
¹³C NMR (allylic carbons) N/A~117 ppm (=CH₂), ~135 ppm (=CH)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-enoxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBNHCSABOQBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300940
Record name 4-(2-Propen-1-yloxy)cyclohexanone
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Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192870-66-9
Record name 4-(2-Propen-1-yloxy)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192870-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Propen-1-yloxy)cyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 4 Allyloxy Cyclohexanone and Analogous Structures

Direct O-Allylation Strategies

Direct O-allylation strategies focus on forming the ether bond between an allyl group and the cyclohexanone (B45756) moiety in a single key step. These methods are often favored for their efficiency and atom economy.

Williamson Ether Synthesis Approaches to Allyloxy Moieties

The Williamson ether synthesis is a cornerstone method for preparing ethers and is well-suited for the synthesis of allyloxy compounds. jk-sci.commasterorganicchemistry.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. jk-sci.comwikipedia.orgmasterorganicchemistry.com In the context of 4-(allyloxy)cyclohexanone, this would typically involve the deprotonation of a 4-hydroxycyclohexanone (B83380) derivative to form an alkoxide, which then acts as a nucleophile to attack an allyl halide (e.g., allyl bromide or chloride). jk-sci.comwikipedia.org

Key aspects of this approach include:

Base Selection: A variety of bases can be used to deprotonate the alcohol, with the choice often depending on the specific substrate and desired reaction conditions. Strong bases like sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA) are effective for generating the alkoxide. jk-sci.com For aryl ethers, weaker bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) can be employed. jk-sci.com

Solvent Choice: The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can help to minimize side reactions such as E2 elimination. jk-sci.com Ethers like tetrahydrofuran (B95107) (THF) are also common solvents, particularly when using hydride bases. masterorganicchemistry.com

Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the quenching of the alkoxide. The temperature can be varied to optimize the reaction rate and minimize decomposition.

A general representation of the Williamson ether synthesis for an allyloxy ether is shown below:

ROH + Base → RO⁻M⁺

RO⁻M⁺ + CH₂=CHCH₂-X → ROCH₂CH=CH₂ + MX

(where R = cyclohexanone moiety, M = metal cation, X = halide)

Condensation Reactions Involving Allylic Alcohols with Cyclic Ketones

Condensation reactions provide another direct route to allyloxy ethers. This can involve the acid-catalyzed reaction between a cyclic diketone and an allylic alcohol. For instance, the synthesis of 2-(2′-alkenyloxy)cycloalk-2-enones has been achieved by reacting a 1,2-cyclohexadione with an allylic alcohol in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) under reflux conditions. acs.orgacs.org This method relies on the formation of an enol or enolate intermediate which then reacts with the alcohol.

Another approach involves the direct coupling of allylic alcohols with ketones, which can be catalyzed by transition metals. diva-portal.orgua.es For example, ruthenium complexes have been shown to catalyze the tandem isomerization of allylic alcohols to the corresponding enolates, which can then react with electrophiles. diva-portal.org

Nucleophilic Substitution Reactions on Cyclohexanone Precursors

Nucleophilic substitution on a cyclohexanone precursor is a fundamental strategy for introducing the allyloxy group. sioc-journal.cn This can be achieved by reacting a suitable cyclohexanone derivative, which has a good leaving group at the 4-position, with an allyl alkoxide. The reaction proceeds via an SN2 mechanism, where the alkoxide displaces the leaving group. wikipedia.orgmasterorganicchemistry.com

Alternatively, the enolate of a 1,2-diketone can undergo nucleophilic substitution with an allyl bromide. acs.orgacs.org This method involves the formation of the enolate using a base like potassium carbonate in a solvent such as DMF. acs.orgacs.org

Indirect Synthetic Routes and Precursor Modifications

Indirect routes involve the modification of a pre-existing cyclohexanone derivative to introduce the desired allyloxy functionality. These methods offer flexibility in the synthesis design, allowing for the construction of more complex analogs.

Functional Group Interconversion on Substituted Cyclohexanone Derivatives

Functional group interconversion is a powerful tool in organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.comnumberanalytics.comscribd.com In the context of synthesizing this compound, a key interconversion would be the transformation of a different functional group at the 4-position of the cyclohexanone ring into a hydroxyl group, which can then be allylated via the Williamson ether synthesis. For example, a ketone or ester at the 4-position could be reduced to an alcohol.

A specific example from the literature describes the synthesis of 4-(4'-n-alkyl cyclohexyl)cyclohexanone, where 4-(4'-n-alkyl cyclohexyl)cyclohexanol is oxidized to the corresponding ketone using hydrogen peroxide as a clean oxidant. google.com This illustrates the conversion of an alcohol to a ketone, a common functional group interconversion.

Enolate Chemistry and Alpha-Allylation Approaches to Cyclohexanones

Enolate chemistry provides a versatile platform for the functionalization of cyclohexanones at the α-position. ucsb.edupressbooks.pub The formation of an enolate by deprotonation of a cyclohexanone derivative with a strong base, such as LDA, generates a potent nucleophile that can react with various electrophiles, including allyl halides. pressbooks.pub This α-allylation introduces an allyl group adjacent to the carbonyl.

The regioselectivity of enolate formation in unsymmetrical ketones, such as 2-methylcyclohexanone, can be controlled by the reaction conditions. pressbooks.pub The use of a bulky base like LDA at low temperatures favors the formation of the less substituted (kinetic) enolate, while a smaller base at higher temperatures favors the more substituted (thermodynamic) enolate. pressbooks.pub

While this method directly leads to α-allylated cyclohexanones, it is a crucial strategy for synthesizing analogs of this compound where the allyl group is at a different position or for creating more complex structures that can be further modified. For instance, 2-allylcyclohexanone (B1266257) has been prepared by the alkylation of the sodium derivative of cyclohexanone with allyl bromide or iodide. orgsyn.org

Below is a table summarizing the different synthetic approaches:

Synthesis Strategy Key Reactants Typical Reagents & Conditions Product Type Reference(s)
Williamson Ether Synthesis 4-Hydroxycyclohexanone derivative, Allyl halideNaH, KH, or LDA in THF; or K₂CO₃ in DMFAllyloxy ether jk-sci.commasterorganicchemistry.comwikipedia.org
Condensation Reaction 1,2-Cyclohexadione, Allylic alcoholp-TsOH, reflux2-(Allyloxy)cycloalk-2-enone acs.orgacs.org
Nucleophilic Substitution 1,2-Diketone, Allyl bromideK₂CO₃, DMF2-(Allyloxy)cycloalk-2-enone acs.orgacs.org
Functional Group Interconversion 4-(4'-n-alkyl cyclohexyl)cyclohexanolH₂O₂4-(4'-n-alkyl cyclohexyl)cyclohexanone google.com
Alpha-Allylation Cyclohexanone, Allyl halideLDA, low temperatureα-Allylcyclohexanone pressbooks.puborgsyn.org

Retrosynthetic Analysis for this compound Scaffolds

Retrosynthetic analysis is a foundational strategy in organic synthesis where the target molecule is conceptually broken down into simpler precursor structures. sathyabama.ac.inyoutube.comleah4sci.com This process involves "disconnections," which are the theoretical cleavage of bonds, corresponding to the reverse of known chemical reactions. sathyabama.ac.in By repeatedly applying disconnections, a synthetic pathway from readily available starting materials to the complex target can be devised. libretexts.org This section focuses on the retrosynthetic analysis of the this compound scaffold.

The primary structure of this compound features two key functional groups: a ketone and an ether. The most logical disconnection in the retrosynthetic analysis of this target molecule is the carbon-oxygen (C-O) bond of the ether linkage. This is a standard approach for ethers, as reliable methods for their formation, such as the Williamson ether synthesis, are well-established. kccollege.ac.in

This C–O disconnection breaks the target molecule into two synthons: a 4-oxocyclohexyloxy anion (or its equivalent) and an allyl cation. The corresponding synthetic equivalents, which are the actual reagents used in the laboratory, would be 4-hydroxycyclohexanone and an allyl halide (like allyl bromide), respectively.

The forward synthesis, therefore, would involve the reaction of 4-hydroxycyclohexanone with a base to form an alkoxide, followed by a nucleophilic substitution reaction (SN2) with allyl bromide. kccollege.ac.inacs.org Alternatively, methods involving the reaction of a 1,2-dione with an allyl bromide in the presence of a base like potassium carbonate have been used for analogous structures. acs.orgacs.org Another approach could be the acid-catalyzed condensation of a cyclohexanedione with allyl alcohol. acs.orgacs.org

The key precursor, 4-hydroxycyclohexanone, can itself be derived from simpler starting materials. A common precursor is 1,4-cyclohexanedione, which can be selectively reduced to afford 4-hydroxycyclohexanone. Furthermore, methods exist for the asymmetric synthesis of related hydroxycyclohexenones from precursors like cyclohexanedione monoketal, which can be a strategic starting point for enantioselective syntheses. researchgate.net

The table below outlines the primary retrosynthetic disconnection for this compound.

Table 1: Retrosynthetic Analysis of this compound

Target Molecule (TM)DisconnectionSynthonsSynthetic Equivalents (Reagents)
This compoundC-O Ether Bond4-oxocyclohexyloxy anion synthon 4-oxocyclohexyloxy anionAllyl cation synthon Allyl cation4-hydroxycyclohexanone 4-HydroxycyclohexanoneAllyl bromide Allyl Bromide

Chemical Transformations and Reaction Pathways of 4 Allyloxy Cyclohexanone Systems

Cyclization Reactions

Cyclization reactions of 4-(allyloxy)cyclohexanone and related systems are pivotal in constructing various cyclic and heterocyclic frameworks. These transformations can be initiated by radical species or photochemical energy, leading to the formation of intricate molecular architectures.

Photochemical Cycloadditions (e.g., [2+2] Photocycloadditions)

Photochemical [2+2] cycloadditions, particularly the Paternò–Büchi reaction, are powerful tools for the synthesis of four-membered rings. wikipedia.orgresearchgate.net In the context of this compound, this intramolecular reaction would occur between the carbonyl group of the cyclohexanone (B45756) and the alkene of the allyl group upon photoexcitation. wikipedia.org This process typically proceeds through the formation of a triplet diradical intermediate, which then closes to form a cyclobutane (B1203170) ring. wikipedia.org

Research on related 2-(alkenyloxy)cyclohex-2-enones has shown that intramolecular [2+2] photocycloadditions can lead to bridged tricyclic products. rsc.org These reactions can be performed with high enantioselectivity using a chiral rhodium Lewis acid as a catalyst under visible light. rsc.org While this compound lacks the enone chromophore of these specific examples, the fundamental principle of intramolecular photocycloaddition between the ketone and the tethered alkene remains applicable, and would be expected to yield oxabicyclooctane structures. The regioselectivity of such cycloadditions is influenced by both steric and electronic factors. wikipedia.org

Heterocyclic Ring Formation via Allylated Cyclohexanones (e.g., Benzofuran, Tetrahydroindole Derivatives)

Allylated cyclohexanones are versatile precursors for the synthesis of various heterocyclic compounds. For example, dihydrobenzofurans can be synthesized through the oxidative cycloaddition of phenols with cyclic vinyl ethers. chim.it While not a direct transformation of this compound, this highlights a strategy where the allyloxy group could be modified and then induced to cyclize.

The synthesis of tetrahydroindole derivatives from cyclohexanones is also a well-established process. One common method involves the reaction of a cyclohexanone with an amine or ammonia (B1221849) source, followed by cyclization and aromatization. organic-chemistry.org For instance, indoles can be synthesized from cyclohexanones and ammonium (B1175870) acetate (B1210297) using a palladium-on-carbon catalyst with ethylene (B1197577) as a hydrogen transfer agent. organic-chemistry.org The allyloxy group in this compound could be retained or transformed during such a sequence, leading to functionalized tetrahydroindole products. The synthesis of piperidines, another class of N-heterocycles, has also been achieved from cyclohexanones. researchgate.net

Rearrangement Reactions

Rearrangement reactions provide a means to restructure the carbon skeleton of this compound, offering pathways to valuable isomers and functionalized products.

Wittig-Type Rearrangements Involving Allyloxy Moieties

The rsc.orgumich.edu-Wittig rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allylic ether into a homoallylic alcohol. harvard.edu For this compound, this would involve the deprotonation of the carbon adjacent to the ether oxygen, followed by a concerted, pericyclic rearrangement. harvard.edumdpi.com This transformation would yield a new stereocenter at the expense of the original stereochemistry at the oxygen-bearing carbon.

This rearrangement has been studied in various systems, including those on rigid ring systems where optimal orbital overlap for the concerted reaction may not be favored. umich.edu The reaction can be catalyzed by chiral thiourea (B124793) catalysts in conjunction with a Brønsted base to achieve high enantioselectivity. harvard.edu Phase-transfer catalysis has also been employed for the rsc.orgumich.edu-Wittig rearrangement of allyloxy carbonyl compounds. acs.org In the case of this compound, the product would be a 4-allyl-4-hydroxycyclohexanone.

Transition Metal-Catalyzed Allylic Isomerization Processes

Transition metal catalysts, particularly those based on ruthenium, rhodium, palladium, and iridium, are highly effective in promoting the isomerization of allyl ethers to the corresponding enol ethers. researchgate.netpitt.eduresearchgate.net This reaction involves the migration of the double bond from the terminal position of the allyl group to a position adjacent to the ether oxygen. researchgate.net For this compound, this would result in the formation of 4-(prop-1-enoxy)cyclohexanone.

Ruthenium complexes, such as [RuClH(CO)(PPh₃)₃], have been shown to be highly active catalysts for this transformation, often proceeding quantitatively under solvent-free conditions. researchgate.netresearchgate.net The mechanism is generally believed to proceed through a metal-hydride addition-elimination sequence. researchgate.net Cobalt pincer complexes have also been developed for the stereoselective isomerization of allyl ethers. nih.gov This isomerization is a key step in more complex tandem reactions, such as the isomerization-Claisen rearrangement, which can be used to synthesize complex acyclic structures with high stereocontrol. pitt.edu

Table 2: Transition Metals Used in Allylic Isomerization

MetalTypical Catalyst SystemProduct from Allyl EtherReference
Ruthenium[RuClH(CO)(PPh₃)₃](Z)-1-Propenyl ether researchgate.netresearchgate.net
RhodiumRh(I) complexesEnol ether scholaris.ca
IridiumIridium(I) complexes(Z)-Vinyl ether pitt.edu
PalladiumPd(0) complexesEnol ether scholaris.ca
CobaltPCNHCP pincer complexes(E)- or (Z)-Enol ether nih.gov

Derivatization via the Ketone Functionality

The ketone group in this compound serves as a primary site for a variety of chemical modifications, including nucleophilic additions, condensation reactions, and functionalization at the alpha-carbon.

The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by strong carbon-based nucleophiles like Grignard and organolithium reagents. reddit.commasterorganicchemistry.com These reactions result in the formation of tertiary alcohols after an acidic workup. mnstate.edumasterorganicchemistry.com For instance, the reaction with a Grignard reagent (RMgX) or an organolithium reagent (RLi) proceeds through a 1,2-addition mechanism, where the nucleophilic alkyl or aryl group adds directly to the carbonyl carbon. libretexts.org This process transforms the trigonal planar sp² hybridized carbonyl carbon into a tetrahedral sp³ hybridized carbon. masterorganicchemistry.com

The general mechanism for a Grignard reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol. mnstate.edu Similarly, organolithium reagents, which are potent nucleophiles, readily add to ketones to form lithium alkoxide intermediates that are then protonated. fishersci.it It is important to note that with α,β-unsaturated ketones, organolithium and Grignard reagents typically favor 1,2-addition, whereas softer nucleophiles like Gilman reagents (organocuprates) tend to undergo 1,4-conjugate addition. reddit.comlibretexts.org

Mannich-type condensations represent another important class of nucleophilic addition reactions. buchler-gmbh.com This reaction involves the aminoalkylation of an acidic proton adjacent to a carbonyl group. byjus.comlscollege.ac.in In the case of this compound, the reaction would proceed by first forming an iminium ion from formaldehyde (B43269) and a primary or secondary amine. byjus.comadichemistry.com The enol or enolate of this compound then acts as a nucleophile, attacking the electrophilic iminium ion to yield a β-amino-carbonyl compound, commonly known as a Mannich base. buchler-gmbh.combyjus.comlscollege.ac.in

Table 1: Nucleophilic Addition Reactions of this compound

Reagent TypeGeneric ReagentIntermediateFinal Product (after workup)
Grignard ReagentR-MgXMagnesium alkoxideTertiary alcohol
Organolithium ReagentR-LiLithium alkoxideTertiary alcohol
Mannich ReagentsCH₂O, R'₂NHIminium ion, Enol/Enolateβ-Amino-carbonyl compound

Data sourced from multiple chemical synthesis principles. mnstate.edufishersci.itbuchler-gmbh.combyjus.comlscollege.ac.inadichemistry.com

The carbonyl group of this compound readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles. These reactions typically involve the nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule.

Reaction with primary amines (RNH₂) leads to the formation of imines (Schiff bases), while reaction with secondary amines (R₂NH) in the presence of an acid catalyst can lead to the formation of enamines. The reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, yields the corresponding hydrazones. pearson.com A notable application of this reactivity is the Wolff-Kishner reduction, where the hydrazone intermediate, formed by reacting the ketone with hydrazine, is treated with a strong base like potassium hydroxide (B78521) (KOH) at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (CH₂). pearson.com

Similarly, condensation with oxygen nucleophiles occurs. For example, the reaction with alcohols in the presence of an acid catalyst can form ketals. This reaction proceeds via a hemiacetal intermediate. The formation of cyclic ketals, using diols like ethylene glycol, is a common method for protecting the ketone functionality during other chemical transformations.

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of functional groups at the α-position. researchgate.net This process, known as α-functionalization, is a cornerstone of carbonyl chemistry. researchgate.net

The formation of the enolate can be achieved using a variety of bases, and its subsequent reaction with electrophiles such as alkyl halides leads to α-alkylation. The regioselectivity of enolate formation (i.e., which α-proton is removed) can be controlled by the choice of base and reaction conditions. Hypervalent iodine reagents have also been employed to introduce a range of both carbon and heteroatom substituents at the α-position of carbonyl compounds. researchgate.net

Furthermore, the enolate can react with other electrophiles. For instance, reaction with halogens (Br₂, Cl₂, I₂) leads to α-halogenation. The resulting α-haloketones are versatile intermediates for further synthetic manipulations.

Reactions Involving the Allylic Moiety

The allyl group of this compound, characterized by its carbon-carbon double bond, provides a second reactive site within the molecule, enabling transformations that are distinct from the ketone chemistry.

The electron-rich nature of the C=C double bond in the allyl group makes it susceptible to attack by electrophiles. savemyexams.com These electrophilic addition reactions proceed via the formation of a carbocation intermediate. libretexts.orgbyjus.com

A classic example is the addition of hydrogen halides (HX, where X = Cl, Br, I). The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic hydrogen atom of the HX molecule. libretexts.orgbyjus.com This results in the formation of a carbocation and a halide ion. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the more stable carbocation. byjus.com The halide ion then attacks the carbocation to give the final addition product. libretexts.org

Similarly, halogens such as bromine (Br₂) and chlorine (Cl₂) can add across the double bond. Although non-polar, the halogen molecule becomes polarized as it approaches the electron-rich alkene, inducing a dipole. savemyexams.com The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion. This typically results in anti-addition of the two halogen atoms. Other electrophilic additions include hydration (addition of water) in the presence of an acid catalyst and oxymercuration-demercuration, which also yields an alcohol but avoids carbocation rearrangements. ucr.edu

Table 2: Electrophilic Addition Reactions to the Allyl Group

ReagentElectrophileIntermediateProductRegioselectivity/Stereoselectivity
Hydrogen Halide (HX)H⁺CarbocationHaloalkaneMarkovnikov addition byjus.com
Halogen (X₂)X⁺ (induced dipole)Halonium ionDihaloalkaneAnti-addition
Water (H₂O, H⁺ catalyst)H₃O⁺CarbocationAlcoholMarkovnikov addition libretexts.org

This table summarizes common electrophilic addition reactions for alkenes. savemyexams.comlibretexts.orgbyjus.comucr.edu

The allyl group is also a site for radical reactions, primarily due to the stability of the resulting allyl radical. libretexts.org The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are particularly susceptible to abstraction by radicals because the resulting allyl radical is stabilized by resonance. libretexts.org

One of the most common radical reactions involving an allyl group is allylic halogenation. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). libretexts.org NBS provides a low, constant concentration of bromine, which favors radical substitution at the allylic position over electrophilic addition to the double bond. libretexts.org The mechanism involves initiation, propagation, and termination steps. In the propagation steps, a bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allyl radical. This radical then reacts with a Br₂ molecule to form the allylic bromide product and regenerate a bromine radical, continuing the chain reaction. libretexts.org

The allyl radical can also participate in various other radical-mediated processes, such as cyclization reactions and the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com These reactions are powerful tools in organic synthesis for building complex molecular architectures. numberanalytics.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 4 Allyloxy Cyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for elucidating the intricate structural details of 4-(Allyloxy)cyclohexanone, offering insights into the proton and carbon environments within the molecule.

1H NMR for Proton Environment and Connectivity Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy allows for the identification and characterization of the different types of protons present in this compound. The chemical shifts, multiplicities, and coupling constants of the proton signals provide valuable information about their chemical environment and their spatial relationships with neighboring protons.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the allyl group and the cyclohexanone (B45756) ring. The vinyl protons of the allyl group typically appear in the downfield region of the spectrum, characterized by complex splitting patterns due to cis, trans, and geminal couplings. The methylene (B1212753) protons of the allyl group, adjacent to the oxygen atom, would also show a characteristic chemical shift.

Within the cyclohexanone ring, the proton at the C4 position, which is attached to the allyloxy group, is expected to be observed at a specific chemical shift. The protons on the carbons adjacent to the carbonyl group (C2 and C6) would be deshielded and appear at a lower field compared to the other methylene protons of the ring (C3 and C5). The coupling patterns between these ring protons would provide information about their connectivity and the conformation of the cyclohexanone ring.

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H on C=CH₂ (allyl) 5.85 - 6.00 ddt Jtrans = 17.2, Jcis = 10.4, Jallyl = 5.2
H₂C=C (allyl, trans) 5.25 - 5.35 dq Jtrans = 17.2, Jgem = 1.5
H₂C=C (allyl, cis) 5.15 - 5.25 dq Jcis = 10.4, Jgem = 1.5
O-CH₂ (allyl) 3.95 - 4.05 dt Jallyl = 5.2, Jvic = 1.5
H on C4 (cyclohexyl) 3.60 - 3.80 m
H on C2, C6 (axial) 2.30 - 2.50 m
H on C2, C6 (equatorial) 2.15 - 2.35 m
H on C3, C5 (axial) 1.90 - 2.10 m

Note: The predicted data is based on typical chemical shift ranges and coupling constants for similar structural motifs. Actual experimental values may vary.

13C NMR for Carbon Skeleton and Functional Group Identification

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift being indicative of its electronic environment.

The carbonyl carbon (C1) of the cyclohexanone ring is the most deshielded carbon and is expected to appear at the lowest field in the spectrum, typically in the range of 200-220 ppm. The carbon atom attached to the oxygen of the allyloxy group (C4) would also be significantly deshielded. The carbons of the allyl group, including the two vinyl carbons and the methylene carbon, will have characteristic chemical shifts. The remaining methylene carbons of the cyclohexanone ring (C2, C6, C3, and C5) will appear at higher fields.

Table 2: Predicted 13C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (C=O) ~210
C=CH₂ (allyl) ~135
CH₂=C (allyl) ~117
O-CH₂ (allyl) ~70
C4 (cyclohexyl) ~75
C2, C6 (cyclohexyl) ~40

Note: The predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical and Conformational Assignment

To gain a more detailed understanding of the three-dimensional structure of this compound, advanced NMR techniques can be utilized. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals and establishing long-range connectivities within the molecule.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can provide information about the spatial proximity of protons. This data is crucial for determining the stereochemistry at the C4 position and for elucidating the preferred conformation of the cyclohexanone ring, which can exist in chair or boat conformations. The orientation of the allyloxy substituent (axial or equatorial) can also be determined through these advanced NMR studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure.

For this compound, the molecular ion peak would correspond to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the allyloxy group and fragmentation of the cyclohexanone ring. Common fragmentations for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a suitable gamma-hydrogen is available. The loss of the allyl group (C₃H₅) or the entire allyloxy group (OC₃H₅) would also be expected to produce significant fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact elemental composition of this compound. Given the molecular formula C₉H₁₄O₂, the theoretical exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the molecular formula with high confidence.

Table 3: Compound Names Mentioned

Compound Name

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. The IR spectrum of this compound is expected to exhibit a series of distinct absorption bands that confirm the presence of its key structural features: the cyclohexanone ring, the carbonyl group (C=O), the ether linkage (C-O-C), and the allyl group (-CH₂-CH=CH₂).

The most prominent and diagnostically significant peak in the spectrum would be the carbonyl stretching vibration. For a saturated six-membered cyclic ketone like cyclohexanone, this absorption typically appears as a strong, sharp band in the region of 1725-1705 cm⁻¹. The precise position of this peak can be influenced by the electronic environment and ring strain.

The presence of the allyloxy group introduces several other characteristic absorptions. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the fingerprint region, typically between 1260-1000 cm⁻¹. The carbon-carbon double bond (C=C) of the allyl group will give rise to a stretching vibration of variable intensity around 1650 cm⁻¹. Furthermore, the vinylic C-H bonds of the allyl group are anticipated to show stretching vibrations just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹), distinguishing them from the saturated C-H stretches of the cyclohexyl ring which appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). Out-of-plane bending vibrations for the =CH₂ and -CH= groups of the allyl moiety would also be expected in the 1000-650 cm⁻¹ region.

A summary of the anticipated characteristic IR absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carbonyl (C=O)Stretching1725 - 1705Strong
Alkene (C=C)Stretching~1650Medium to Weak
Ether (C-O-C)Asymmetric & Symmetric Stretching1260 - 1000Strong
Vinylic C-HStretching3100 - 3010Medium
Aliphatic C-HStretching2960 - 2850Strong
Vinylic C-HOut-of-plane Bending1000 - 650Medium to Strong

This combination of absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and the confirmation of its constituent functional groups.

Computational Chemistry and Mechanistic Elucidation of 4 Allyloxy Cyclohexanone Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. It is particularly effective for mapping the potential energy surface of a reaction, which allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS). By calculating the energies of these stationary points, one can determine activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. researchgate.netnih.gov

For 4-(Allyloxy)cyclohexanone, a typical reaction to study would be the nucleophilic addition to its carbonyl group. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G**), can model the step-by-step mechanism of such a reaction. lew.ro The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and verifying it through frequency analysis, where a true TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The investigation of reaction pathways for related allyloxy compounds, such as the Claisen rearrangement of meta-allyloxy aryl ketones, has demonstrated that DFT can effectively predict the influence of electronic and steric factors on activation barriers. nih.gov Similarly, DFT studies on the reduction of substituted cyclohexanones have been benchmarked against high-level methods to ensure accuracy in predicting transition state energies. nih.gov These calculations can reveal whether a reaction is concerted or proceeds through intermediates and can predict the relative energy barriers for competing pathways. mdpi.com

Table 1: Illustrative DFT-Calculated Relative Gibbs Free Energies for a Hypothetical Nucleophilic Addition to this compound This table presents hypothetical data to illustrate typical results from a DFT study.

Species Description Relative Gibbs Free Energy (ΔG, kcal/mol)
Reactants This compound + Nucleophile 0.00
TS1 Transition State for Nucleophilic Attack +15.2
Intermediate Tetrahedral Intermediate -5.8
TS2 Transition State for Protonation +3.1
Products Final Alcohol Product -12.5

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure, or conformation, of this compound is critical to its reactivity. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org The allyloxy substituent at the C4 position can be in either an axial or an equatorial position. These two chair conformers are in rapid equilibrium via a process known as ring-flipping. pressbooks.pub

Conformational analysis, typically performed using molecular mechanics or DFT calculations, is used to determine the relative energies of these different conformers. For substituted cyclohexanes, there is a strong energetic preference for placing bulky substituents in the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. scribd.comspcmc.ac.in In the case of this compound, the allyloxy group is significantly larger than a hydrogen atom, and thus the equatorial conformer is expected to be substantially more stable (lower in energy) than the axial conformer. Energy minimization studies can quantify this energy difference. While the chair conformations are most stable, higher-energy conformers like the boat and twist-boat also exist on the potential energy surface and can act as intermediates during the ring-flip process. libretexts.org

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the expected relative stabilities.

Conformation Substituent Position Key Strain Type(s) Calculated Relative Energy (kcal/mol)
Chair Equatorial None 0.0
Chair Axial 1,3-Diaxial Interactions ~2.1
Twist-Boat N/A Torsional Strain, Flagpole Interactions ~5.5
Boat N/A Torsional Strain, Flagpole Interactions ~6.9

Prediction of Spectroscopic Parameters (e.g., GIAO-DFT for NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm or elucidate a molecule's structure. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a highly reliable technique for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

This approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The theoretical chemical shifts are obtained by referencing these shielding values to a standard, such as Tetramethylsilane (TMS). pearson.com A strong linear correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. researchgate.netresearchgate.net This is particularly useful for complex molecules or for distinguishing between isomers where experimental spectra may be ambiguous. For this compound, GIAO-DFT calculations could predict the ¹H and ¹³C NMR spectra, confirming the connectivity and the conformational preferences of the molecule in solution.

Table 3: Illustrative Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data to demonstrate the correlation between experimental and calculated values.

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C=O 210.5 209.8
CH-O 75.8 76.1
O-CH₂ 69.2 69.5
CH₂ (ring, adjacent to C=O) 38.4 38.7
CH₂ (ring, adjacent to CH-O) 30.1 30.3
=CH₂ 117.5 117.3
=CH- 134.6 134.9

Investigation of Electronic and Steric Effects on Reactivity and Stereoselectivity

The reactivity and stereoselectivity of this compound are governed by a combination of electronic and steric effects originating from its functional groups. Computational studies can dissect these contributions.

Electronic Effects: The ether oxygen of the allyloxy group is electronegative and exerts an electron-withdrawing inductive effect. This effect can influence the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted cyclohexanone (B45756). Computational tools like Natural Bond Orbital (NBO) analysis can quantify this effect by calculating the partial atomic charges on the atoms of the molecule. researchgate.netut.ac.ir

Steric and Stereoelectronic Effects: The steric bulk of the allyloxy group, which resides preferentially in the equatorial position, influences the trajectory of an incoming nucleophile. Nucleophilic attack on the carbonyl carbon can occur from either the axial or equatorial face of the ring. These two approaches lead to different transition states with different energies, resulting in a preference for one stereoisomeric product over the other. DFT calculations of the transition state energies for both axial and equatorial attack can predict the stereochemical outcome of the reaction. nih.gov For instance, studies on the reduction of 2-substituted cyclohexanones have shown that both steric hindrance and stereoelectronic effects, such as orbital overlap between the incoming nucleophile and the ring's orbitals, determine the facial selectivity. nih.govresearchgate.net

Strategic Utility of 4 Allyloxy Cyclohexanone in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Molecular Architectures

4-(Allyloxy)cyclohexanone serves as a bifunctional building block, offering two distinct points for chemical modification: the carbonyl group and the allyl group. The ketone can undergo a wide array of classical transformations, including nucleophilic additions, alpha-functionalization, and condensations. Simultaneously, the allylic ether provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The allyloxy moiety can be leveraged in several ways. For instance, it can participate in transition metal-catalyzed cross-coupling reactions or be subjected to oxidative cleavage to yield an aldehyde, which can then be used in subsequent transformations. The double bond within the allyl group is also amenable to a variety of addition reactions, further expanding its synthetic potential. This dual reactivity allows for the sequential or concurrent introduction of complexity, making this compound a valuable starting material for the synthesis of diverse molecular scaffolds. While direct literature on this compound is limited, the utility of related allyloxy compounds as precursors in the synthesis of complex molecules like spirocyclic bromotyrosine analogs highlights the potential of this functional group combination. nih.gov

Precursor for Fused and Spirocyclic Systems

The structure of this compound is well-suited for the synthesis of both fused and spirocyclic ring systems, which are prevalent motifs in natural products and medicinally important compounds. semanticscholar.orgresearchgate.net

Fused Systems: Intramolecular reactions are a powerful strategy for constructing fused rings. In the case of this compound, intramolecular aldol-type reactions or related condensations can lead to the formation of bicyclic systems. For example, after appropriate functionalization of the carbon alpha to the ketone, the allyl group can act as a tether for a ring-closing reaction.

Spirocyclic Systems: The synthesis of spirocycles often involves an intramolecular cyclization onto a pre-existing ring. Starting from this compound, several strategies can be envisioned. One approach involves the conversion of the ketone to a reactive intermediate, such as an enolate or an enamine, which can then undergo an intramolecular attack on the allyl group. Alternatively, the allyl group can be modified to introduce a reactive center that can cyclize onto the cyclohexanone (B45756) ring. nih.gov For example, a selenium radical-triggered cyclization of N-aryl alkynamides has been shown to produce selenium-substituted spiro researchgate.netsioc-journal.cntrienones. nih.gov A similar radical-based approach could potentially be applied to derivatives of this compound.

Furthermore, photochemical [2+2] cycloadditions of related 2-(allyloxy)cycloalk-2-enones have been shown to yield bridged cyclobutane (B1203170) products, which are precursors to fused ring systems. rsc.org This type of transformation, if applied to an appropriately designed derivative of this compound, could provide access to complex polycyclic frameworks.

The synthesis of spirocyclic ethers has been accomplished through a Grignard reaction on a cyclohexanedione followed by a ring-closing metathesis (RCM) sequence. niscpr.res.in This methodology could be adapted to this compound, where the ketone provides a site for the initial Grignard addition, and the allyloxy group could either participate in or be a directing group for a subsequent RCM reaction to form a spiro-ether.

Table 1: Examples of Reactions for the Synthesis of Fused and Spirocyclic Systems from Cyclohexanone Derivatives

Reaction TypeStarting Material AnalogueProduct TypeReference
Asymmetric Michael/Michael/aldol (B89426) cascadePyrazolone-based enal and α,β-unsaturated ketoneCyclohexanone-fused spiro-pyrazolone rsc.org
Visible-light-induced radical cyclizationN-aryl alkynamide and diaryl diselenideSelenium-substituted spiro researchgate.netsioc-journal.cntrienone nih.gov
Grignard reaction and Ring-Closing MetathesisCyclohexane-1,4-dioneBis-spirocyclic ether niscpr.res.in
Oxa-Pictet Spengler reaction1-Benzyl-4-piperidinone and aryl alcoholSpirocyclic ether ucl.ac.uk

Role in Stereoselective and Enantioselective Synthetic Sequences

The creation of stereocenters in a controlled manner is a cornerstone of modern organic synthesis. This compound offers several opportunities for the introduction of chirality.

Diastereoselective Reactions: The existing ring structure of the cyclohexanone can influence the stereochemical outcome of reactions at the carbonyl group and the alpha-position. Nucleophilic attack on the ketone can proceed with facial selectivity, leading to the formation of diastereomeric alcohols. The stereochemistry of these products can often be predicted and controlled by the choice of reagents and reaction conditions. For example, the reduction of substituted cyclohexanones often proceeds with high diastereoselectivity.

Enantioselective Reactions: The development of enantioselective methods for the synthesis of chiral molecules is of paramount importance. In the context of this compound, several strategies can be employed to achieve enantiocontrol.

Enantioselective catalysis: The use of chiral catalysts can enable the enantioselective transformation of the ketone or the allyl group. For instance, chiral Lewis acids can be used to catalyze enantioselective additions to the carbonyl group. rsc.org Similarly, chiral transition metal complexes can be employed for enantioselective reactions involving the allyl group. An enantioselective intramolecular [2+2] photocycloaddition of 2-(allyloxy)cyclohex-2-enone has been achieved using a chiral rhodium Lewis acid catalyst, affording the product in high enantiomeric excess. rsc.org

Enzyme-mediated reactions: Biocatalysis offers a powerful tool for enantioselective synthesis. Oxynitrilase enzymes have been used for the stereoselective preparation of cyclohexylcyanohydrins from 4-substituted cyclohexanones. google.com A similar enzymatic approach could potentially be applied to this compound. Furthermore, cyclohexanone monooxygenase (CHMO) has been engineered for the photoinduced enantioselective synthesis of α-fluoroketones. nih.gov

Use of chiral auxiliaries: The attachment of a chiral auxiliary to the molecule can direct the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary can be removed to yield the chiral product.

The diastereo- and enantioselective synthesis of cyclohexanone-fused spiro-pyrazolones containing four consecutive chiral centers has been achieved through an asymmetric cascade reaction, demonstrating the potential for creating complex stereochemical arrays on a cyclohexanone core. rsc.org

Table 2: Strategies for Stereoselective Synthesis Involving Cyclohexanone Analogs

StrategyReactionCatalyst/EnzymeProduct StereochemistryReference
Chiral Lewis Acid CatalysisIntramolecular [2+2] photocycloadditionChiral Rhodium ComplexHigh enantioselectivity (80–94% ee) rsc.org
BiocatalysisCyanohydrin formationOxynitrilaseStereoselective google.com
BiocatalysisReductive dehalogenationCyclohexanone Monooxygenase (CHMO)High enantiomeric ratio (up to 99:1) nih.gov
Asymmetric Cascade ReactionMichael/Michael/aldolBifunctional squaramide and diphenylprolinol silyl (B83357) etherHigh diastereoselectivity and perfect enantioselectivity rsc.org

Applications in Photochemical and Radical-Mediated Transformations

The allyloxy group in this compound is a key feature that enables its participation in photochemical and radical-mediated reactions, opening up pathways to novel and complex molecular structures.

Photochemical Transformations: The olefin of the allyl group can participate in photochemical [2+2] cycloaddition reactions. pressbooks.pub In an intramolecular fashion, this reaction can lead to the formation of bridged or fused ring systems. The irradiation of 2-(allyloxy)cyclohex-2-enone in the presence of a sensitizer (B1316253) has been shown to result in an intramolecular [2+2] photocycloaddition, yielding a tricyclic product with high diastereoselectivity. rsc.orgacs.org This reaction proceeds through the formation of a 1,4-diradical intermediate. acs.org The regioselectivity of such cycloadditions can often be controlled, providing a powerful tool for the construction of specific isomers. acs.orgresearchgate.net

Radical-Mediated Transformations: The allyloxy moiety is also an excellent participant in radical cyclization reactions. The generation of a radical at a position that can undergo an intramolecular addition to the double bond of the allyl group can lead to the formation of new ring systems. For instance, radical cascade cyclizations of o-(allyloxy)arylaldehydes have been extensively studied for the synthesis of chroman-4-ones. researchgate.netsioc-journal.cnmdpi.com These reactions often proceed through the formation of an initial radical which then undergoes an intramolecular cyclization onto the allyl group. A similar strategy could be envisioned for this compound, where the generation of a radical alpha to the ketone could initiate a cyclization cascade.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals. sioc-journal.cn This technology has been applied to the synthesis of spiroepoxy chroman-4-ones from o-(allyloxy)arylaldehydes via a tandem oxidation/radical cyclization/epoxidation process. researchgate.net The application of such methods to this compound derivatives could provide access to a variety of complex spirocyclic and fused systems under mild reaction conditions.

Table 3: Examples of Photochemical and Radical-Mediated Reactions of Allyloxy Compounds

Reaction TypeSubstrate AnalogueKey Reagents/ConditionsProduct TypeReference
Intramolecular [2+2] Photocycloaddition2-(Allyloxy)cyclohex-2-enoneVisible light (425 nm), Rhodium catalystBridged cyclobutane rsc.org
Intramolecular [2+2] Photocycloaddition2-(Allyloxy)cyclohex-2-enoneSensitizer, IrradiationTricyclic fused system acs.org
Visible-light driven radical cyclization/epoxidationo-(Allyloxy)arylaldehydeRu(bpy)3Cl2, TBHP, Blue LEDSpiroepoxy chroman-4-one researchgate.net
Cascade radical cyclizationo-(Allyloxy)arylaldehyde and α-oxocarboxylic acidVisible light, Phenyliodine(III) diacetateChroman-4-one derivative sioc-journal.cn
Cascade radical annulation2-(Allyloxy)arylaldehyde and oxalate(NH4)2S2O8Ester-containing chroman-4-one mdpi.com

Future Perspectives in 4 Allyloxy Cyclohexanone Research

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 4-(Allyloxy)cyclohexanone typically involves a Williamson-type ether synthesis, reacting a salt of 4-hydroxycyclohexanone (B83380) with an allyl halide, such as allyl bromide, often in the presence of a base like potassium carbonate in a polar aprotic solvent. acs.orggoogle.comijsr.net While effective, this method presents opportunities for improvement in line with the principles of green and sustainable chemistry. scirp.org

Future research will likely target the development of more sustainable synthetic protocols. One promising approach is the use of phase-transfer catalysis (PTC), which can enhance reaction rates and allow for the use of more environmentally benign solvent systems, or even solvent-free conditions. For instance, studies on the O-allylation of diols have demonstrated that using specific phase-transfer catalysts can lead to high yields and selectivities with minimal by-product formation. researchgate.net Applying these principles, a greener synthesis of this compound could be developed, potentially using an excess of a diol as both a reactant and a solvent, thereby increasing efficiency and reducing waste. researchgate.net Non-catalytic, solvent-free methods using solid sodium hydroxide (B78521) have also shown exceptional yield for mono-O-allylation, presenting another sustainable pathway worth exploring. researchgate.net

FeatureConventional RouteProposed Sustainable Route
Base Potassium CarbonateSolid NaOH / Phase-Transfer Catalyst
Solvent Acetone / DMF acs.orggoogle.comCyclohexane (B81311) / Solvent-free researchgate.net
By-products Inorganic salts, potential hydrolysis productsMinimal, with high selectivity researchgate.net
Efficiency Moderate to good yieldsPotentially excellent yields (>95%) researchgate.net
Sustainability Relies on volatile organic solventsReduced solvent use, improved atom economy

Exploration of Unprecedented Reaction Manifolds and Catalyst Systems

The dual functionality of this compound provides a rich platform for discovering novel chemical reactions. The allyl group can participate in a wide array of transformations, including rearrangements, cyclizations, and additions, while the ketone offers a handle for aldol (B89426) reactions, enolate chemistry, and rearrangements.

Future investigations could focus on intramolecular reactions that engage both functional groups simultaneously. For example, visible-light photoredox catalysis could be employed to achieve novel cyclization and epoxidation reactions, a strategy that has been successful for related o-(allyloxy)arylaldehydes. researchgate.net Another avenue involves the organocatalytic asymmetric rsc.orgnih.gov-Wittig rearrangement of allyloxy ketones, which can construct new carbon-carbon bonds and create chiral centers with high enantioselectivity. researchgate.net The development of new chiral amine organocatalysts could provide access to valuable α-hydroxy ketones with quaternary stereocenters starting from substrates like this compound. researchgate.net

Furthermore, the exploration of transition-metal-catalyzed reactions presents significant opportunities. The Claisen rearrangement, a classic thermal reaction, can be catalyzed by Lewis acids like iron (III) chloride under microwave conditions to proceed at lower temperatures and shorter reaction times. scirp.org Applying such methods to this compound could lead to efficient C-C bond formation. Additionally, photochemical reactions, such as the [2+2] photocycloaddition, have been studied for similar 2-(2′-alkenyloxy)cycloalk-2-enones, leading to complex polycyclic systems. acs.org Investigating the photochemical behavior of this compound could unveil new pathways to unique molecular scaffolds.

Reaction TypePotential Catalyst SystemExpected Product Class
Asymmetric rsc.orgnih.gov-Wittig RearrangementChiral Amine Organocatalysts researchgate.netChiral α-hydroxy ketones
Visible-Light Radical CyclizationRu(bpy)₃Cl₂ / Blue LED researchgate.netSpirocyclic or fused ring systems
Lewis Acid-Catalyzed Claisen RearrangementIron (III) Chloride / Microwaves scirp.orgC-allyl cyclohexanone (B45756) derivatives
Photochemical [2+2] CycloadditionVisible Light / Sensitizer (B1316253) acs.orgBicyclic cyclobutane (B1203170) derivatives

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. beilstein-journals.org Future research on this compound will benefit immensely from the integration of flow chemistry and automated synthesis platforms.

An automated flow system could be designed for the synthesis of this compound itself. For example, a flow reactor could handle the allylation of 4-hydroxycyclohexanone, but this would require adapting batch conditions, such as insoluble bases (e.g., K₂CO₃), to be flow-compatible, perhaps by using a packed-bed reactor or a soluble organic base. acs.org The output from this synthesis could then be "telescoped" directly into a subsequent reaction module without the need for isolation and purification of the intermediate. This approach has been successfully demonstrated in the multi-step synthesis of various complex molecules and active pharmaceutical ingredients. mit.edu

Moreover, autonomous self-optimizing flow reactors, which use algorithms to iteratively adjust reaction parameters (like temperature, residence time, and stoichiometry) based on real-time analytical data, could be employed to rapidly identify the optimal conditions for reactions involving this compound. acs.org This technology accelerates process development and allows for the efficient exploration of complex reaction spaces, pushing the boundaries of what is synthetically possible. acs.orgmit.edu

Advanced Mechanistic Investigations via In-situ Spectroscopy and Kinetic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research will leverage advanced analytical techniques to probe the intricate details of reactions involving this compound.

In-situ spectroscopy , particularly Fourier-transform infrared (FTIR) spectroscopy (such as ReactIR), is a powerful tool for real-time monitoring of chemical reactions. mt.com By tracking the concentration of reactants, intermediates, and products as a function of time, detailed kinetic profiles can be constructed. researchgate.net This data is invaluable for elucidating reaction pathways, identifying rate-determining steps, and understanding the influence of various catalysts and conditions. mt.com For example, the kinetics of a Claisen rearrangement of this compound could be precisely measured at different temperatures to determine the activation energy of the reaction. scirp.org

To probe for the existence of radical intermediates in potential reaction pathways, radical clock experiments can be performed. Substrates like 2-(allyloxy)iodobenzene have been used to determine whether a reaction proceeds through a radical mechanism by observing if characteristic cyclization products are formed. acs.org A similar strategy could be designed to test novel transformations of this compound.

Complementing these experimental techniques, computational studies using Density Functional Theory (DFT) can provide profound insights into reaction mechanisms. DFT calculations can be used to model transition states, calculate reaction energy profiles, and rationalize the stereochemical outcomes of reactions, as has been done for rearrangements of other allyloxy ketones. researchgate.netmdpi.com The combination of in-situ spectroscopic data, kinetic analysis, and computational modeling will be essential for building a comprehensive understanding of the chemistry of this compound.

Analytical TechniqueInformation GainedExample Application
In-situ FTIR (ReactIR) Real-time concentration data, reaction kinetics, intermediate detection mt.comresearchgate.netDetermining the rate constant and activation energy for a catalyzed rearrangement.
Radical Clock Studies Confirmation of radical intermediates acs.orgDifferentiating between ionic and radical pathways in a new cyclization reaction.
NMR Spectroscopy Structural elucidation of products and intermediates, conformational analysis scirp.orgresearchgate.netConfirming the regioselectivity of an intramolecular addition.
DFT Calculations Transition state energies, reaction pathways, thermodynamic stability researchgate.netmdpi.comModeling the energy profile to explain why one diastereomer is favored over another.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Allyloxy)cyclohexanone, and how do reaction conditions influence yield?

  • Methodology : The synthesis of substituted cyclohexanones typically involves nucleophilic substitution or oxidation reactions. For allyloxy derivatives, a Williamson ether synthesis approach is common, where 4-hydroxycyclohexanone reacts with allyl bromide in the presence of a base (e.g., NaOH or K₂CO₃) under reflux conditions. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) critically affect reaction kinetics and yield . Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key for confirming the allyloxy group’s presence (e.g., allylic protons at δ 5.8–5.2 ppm, cyclohexanone carbonyl at ~210 ppm in ¹³C NMR).
  • IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) vibrations at ~1100 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 168.15) and fragmentation patterns .

Q. How can liquid-liquid equilibrium (LLE) data optimize purification of this compound from reaction mixtures?

  • Methodology : Ternary LLE systems (e.g., water + cyclohexanone + isophorone) can guide solvent selection for extraction. The Bachman equation and NRTL/UNIQUAC models predict phase behavior, enabling efficient separation of the product from polar byproducts (e.g., unreacted 4-hydroxycyclohexanone) .

Advanced Research Questions

Q. How does the allyloxy substituent influence stereoselectivity in proline-catalyzed asymmetric reactions?

  • Methodology : The allyloxy group’s electron-donating nature and steric bulk alter transition-state geometries. For example, in Friedländer condensations, bulky substituents at the 4-position of cyclohexanone favor axial attack due to torsional strain minimization, as demonstrated by DFT studies (Becke3LYP/6-31G** level) . Experimental validation via chiral HPLC or NMR anisotropy analysis is critical .

Q. What mechanisms explain contradictory kinetic data in the autoxidation of this compound?

  • Methodology : Discrepancies in byproduct formation (e.g., allyl ether degradation products) may arise from competing pathways. Radical propagation via β-C-C cleavage of cyclohexoxy intermediates (observed in cyclohexanone autoxidation) generates formyl radicals, which dimerize or react with solvent cages. Isotopic labeling (e.g., ¹⁸O₂) and EPR spectroscopy can resolve competing mechanisms .

Q. Can computational models predict regioselectivity in Baeyer-Villiger oxidations of this compound?

  • Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) identify the most stable transition states. The allyloxy group’s electron density directs oxygen insertion, favoring lactone formation over alternative products. Validation via kinetic isotope effects (KIEs) and Hammett plots is recommended .

Q. How do solvent cages affect the stability of reactive intermediates in this compound reactions?

  • Methodology : Solvent polarity and viscosity influence radical recombination pathways. Time-resolved fluorescence quenching or laser flash photolysis can measure cage effects. For example, polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates, while nonpolar solvents favor radical coupling .

Methodological Best Practices

  • Handling and Safety : Use PPE (nitrile gloves, safety goggles) and local exhaust ventilation to mitigate inhalation risks. Avoid contact with oxidizers (e.g., KMnO₄) to prevent exothermic decomposition .
  • Data Validation : Cross-reference experimental results with computational models (e.g., NRTL for LLE, DFT for stereochemistry) to resolve contradictions .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.